Vapor Pressure: TEMAV Exhibits ~5× Higher Volatility Than TDEAV, Defining Precursor Delivery Requirements
TEMAV (V(NEtMe)₄) possesses approximately 5-fold higher vapor pressure than TDEAV (V(NEt₂)₄). This is explicitly stated in patent JP2004323493A, which describes TEMAV as having a vapor pressure of 1 Torr at 120 °C, developed specifically to overcome the lower volatility of known V(Et₂)₄ [1]. TDEAV therefore requires higher precursor delivery temperatures or longer pulse times to achieve equivalent gas-phase concentrations, impacting throughput and thermal budget in ALD processes.
| Evidence Dimension | Vapor pressure (relative volatility) |
|---|---|
| Target Compound Data | ~1× (baseline); specific TDEAV vapor pressure data not disclosed in peer-reviewed literature |
| Comparator Or Baseline | TEMAV (V(NEtMe)₄): ~5× that of V(Et₂)₄; measured vapor pressure 1 Torr at 120 °C |
| Quantified Difference | TEMAV is approximately 5-fold more volatile than TDEAV |
| Conditions | Patent disclosure JP2004323493A; vapor pressure measured for TEMAV; TDEAV used as baseline reference |
Why This Matters
For procurement, the lower volatility of TDEAV means it is preferable in processes where excessive precursor flux causes non-self-limiting behavior, while TEMAV suits high-throughput applications requiring rapid saturation.
- [1] Yasuhara M., Kadokura H., 'Tetrakis(ethylmethylamino)vanadium, method for producing the same and a method for forming vanadium nitride film by using the same,' Japanese Patent JP2004323493A, 2004. View Source
